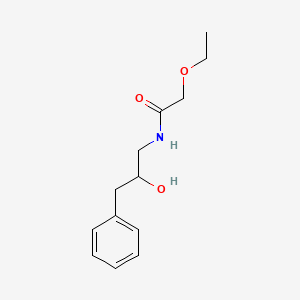
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide, also known as EHPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EHPAA is a synthetic compound that is derived from acetamide and has been studied extensively for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic properties, 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has also been shown to have antipyretic properties, which may help to reduce fever.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide in lab experiments is its unique properties and potential applications. 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has been shown to have a number of beneficial effects, making it a potential candidate for the development of new medications and other products. However, there are also some limitations to using 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide in lab experiments. For example, 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide may have side effects or interactions with other compounds, which could affect the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide. One area of interest is the development of new medications based on 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide. Researchers are exploring the potential of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide as a treatment for various conditions, including pain, inflammation, and fever. Another area of interest is the development of new pesticides based on 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide. Researchers are studying the antimicrobial properties of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide and its potential as a natural alternative to traditional pesticides. Finally, researchers are exploring the potential of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide as a corrosion inhibitor in various applications, including the oil and gas industry.
Synthesemethoden
The synthesis of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-hydroxy-3-phenylpropanoic acid with ethyl chloroacetate to form ethyl 2-(2-hydroxy-3-phenylpropyl)malonate. This intermediate compound is then treated with sodium ethoxide to form the final product, 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new pesticides. In materials science, 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-10-13(16)14-9-12(15)8-11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQUJZJMTYSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)

![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)



![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)

![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)
![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)


![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)